molecular formula C39H43Cl2IN2S2 B14877578 5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide

5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide

Cat. No.: B14877578
M. Wt: 801.7 g/mol
InChI Key: RXYNLCKGSKBAEO-UHFFFAOYSA-M
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Description

The compound 5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide is a complex organic molecule featuring multiple benzothiazole and cyclohexene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of benzothiazole rings and the subsequent attachment of cyclohexene groups. The reaction typically starts with the preparation of 5-chloro-3-ethylbenzothiazole, followed by a series of condensation reactions to introduce the cyclohexene moieties. The final step involves the iodination of the compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include purification steps such as recrystallization and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted benzothiazoles.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The benzothiazole rings are known to interact with DNA and proteins, potentially leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-methylbenzothiazolium iodide
  • 3-methylbenzo[d]thiazol-3-ium iodide

Uniqueness

Compared to similar compounds, 5-chloro-2-((E)-(3-((1E,3E)-3-(3-((Z)-(5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide stands out due to its complex structure and the presence of multiple reactive sites, making it more versatile for various applications.

Properties

Molecular Formula

C39H43Cl2IN2S2

Molecular Weight

801.7 g/mol

IUPAC Name

5-chloro-2-[[3-[3-[3-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-3-ethyl-1,3-benzothiazole;iodide

InChI

InChI=1S/C39H43Cl2N2S2.HI/c1-7-42-32-20-30(40)12-14-34(32)44-36(42)18-28-16-26(22-38(3,4)24-28)10-9-11-27-17-29(25-39(5,6)23-27)19-37-43(8-2)33-21-31(41)13-15-35(33)45-37;/h9-21H,7-8,22-25H2,1-6H3;1H/q+1;/p-1

InChI Key

RXYNLCKGSKBAEO-UHFFFAOYSA-M

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)SC1=CC3=CC(=CC=CC4=CC(=CC5=[N+](C6=C(S5)C=CC(=C6)Cl)CC)CC(C4)(C)C)CC(C3)(C)C.[I-]

Origin of Product

United States

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